3-(2,2,2-Trifluoroacetyl)picolinonitrile
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Overview
Description
3-(2,2,2-Trifluoroacetyl)picolinonitrile is an organic compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol It is characterized by the presence of a trifluoroacetyl group attached to a picolinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)picolinonitrile typically involves the reaction of picolinonitrile with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroacetyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-(2,2,2-Trifluoroacetyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroacetyl)benzonitrile
- 3-(2,2,2-Trifluoroacetyl)aniline
- 3-(2,2,2-Trifluoroacetyl)pyridine
Uniqueness
3-(2,2,2-Trifluoroacetyl)picolinonitrile is unique due to the presence of both the trifluoroacetyl and picolinonitrile moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H3F3N2O |
---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)5-2-1-3-13-6(5)4-12/h1-3H |
InChI Key |
URJNSBSBWYFNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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